molecular formula C10H9NO3 B13027766 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone

Cat. No.: B13027766
M. Wt: 191.18 g/mol
InChI Key: BGPBYWYWXIVQPM-UHFFFAOYSA-N
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Description

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system with two hydroxyl groups at positions 5 and 6, and an ethanone group at position 7.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone can be achieved through various methods. One common approach involves the Fischer indole synthesis, where an arylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines followed by functionalization of the resulting indole .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is carried out under controlled conditions using methanesulfonic acid as a catalyst and methanol as the solvent .

Chemical Reactions Analysis

Types of Reactions

1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens or nitrating agents are used under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indoles.

Mechanism of Action

The mechanism of action of 1-(5,6-Dihydroxy-1H-indol-7-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the indole ring can interact with biological receptors. These interactions can modulate cellular processes and lead to various biological effects .

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

1-(5,6-dihydroxy-1H-indol-7-yl)ethanone

InChI

InChI=1S/C10H9NO3/c1-5(12)8-9-6(2-3-11-9)4-7(13)10(8)14/h2-4,11,13-14H,1H3

InChI Key

BGPBYWYWXIVQPM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=CC(=C1O)O)C=CN2

Origin of Product

United States

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